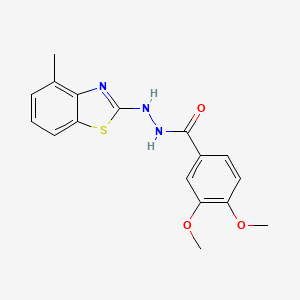

3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)11-7-8-12(22-2)13(9-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGUZKSXPZZINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the benzohydrazide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole oxides, while reduction can produce amines.

Scientific Research Applications

3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- 3,4-dimethoxy-N-[(4-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioylbenzamide

Uniqueness

3,4-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3,4-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation reaction of 3,4-dimethoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. Purification is achieved using recrystallization or column chromatography. The structure of the compound features a benzothiazole moiety linked to a benzohydrazide, with methoxy groups enhancing its lipophilicity and biological interactions .

Biological Activities

Research indicates that 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibits a range of biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism of action may involve inhibiting specific enzymes or disrupting cellular processes essential for bacterial growth .

Enzyme Inhibition

One of the notable activities is its potential as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on butyrylcholinesterase (BChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively to both the catalytic active site and peripheral anionic site of BChE .

Anti-Angiogenic Activity

In vitro studies have indicated that this compound may possess anti-angiogenic properties, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels .

Data Summary

The following table summarizes key biological activities and findings related to 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzymes | |

| BChE Inhibition | Binding to catalytic sites | |

| Anti-Angiogenic | Inhibition of blood vessel formation |

Study on Antimicrobial Efficacy

In a recent study, 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide was tested against various pathogenic bacteria. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Investigation on Enzyme Inhibition

A detailed kinetic analysis was performed to evaluate its effectiveness as a BChE inhibitor. The compound exhibited an IC50 value indicating strong inhibitory activity compared to standard drugs used in Alzheimer’s treatment. This finding highlights its potential as a lead compound for further drug development .

Q & A

Q. What are the preferred synthetic routes for 3,4-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be optimized for yield?

The synthesis typically involves condensation of 3,4-dimethoxybenzohydrazide with 4-methyl-1,3-benzothiazol-2-amine. A general method includes:

- Dissolving equimolar quantities of reactants in ethanol or DMSO.

- Adding glacial acetic acid (5 drops) as a catalyst and refluxing for 4–18 hours .

- Cooling, filtering, and recrystallizing with ethanol/water (yield: ~65–75%) .

Key variables : Solvent choice (DMSO increases reactivity but may reduce purity), temperature control, and recrystallization solvents.

Q. How is structural characterization of this compound performed, and which spectroscopic techniques are critical?

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm), benzothiazole aromatic protons (δ ~7.2–8.5 ppm), and hydrazide NH (δ ~10–11 ppm) .

- FTIR : Confirm C=O stretch (~1650 cm⁻¹), N-H stretch (~3200 cm⁻¹), and C-S (benzothiazole, ~650 cm⁻¹) .

- X-ray crystallography : SHELX software is widely used for single-crystal refinement to resolve bond angles and confirm stereochemistry .

Q. What are the primary biological activities reported for benzothiazole-linked benzohydrazide derivatives?

- Antimicrobial : Substituents like 4-OH, 4-OMe, and 4-SO2Me enhance activity against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans) .

- Anticancer : Analogues with nitro or chloro groups show antiproliferative effects via topoisomerase inhibition .

- Enzyme inhibition : Hydrazide derivatives inhibit acetylcholinesterase (AChE) and urease, with IC50 values in the µM range .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanism of this compound with AChE or urease?

- Protocol :

- Retrieve enzyme structures (e.g., AChE: PDB 4EY7).

- Prepare ligand structures using Gaussian for DFT-optimized geometries .

- Dock with AutoDock Vina, focusing on active-site residues (e.g., Ser203 for AChE) .

- Key findings : The 3,4-dimethoxy group enhances π-π stacking with aromatic residues, while the benzothiazole moiety interacts via hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Q. How can QSAR models guide the design of more potent derivatives?

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Common issues : Poor crystal growth due to flexible hydrazide linkage.

- Solutions :

Methodological Recommendations

- For synthesis optimization , prioritize microwave-assisted reactions to reduce time (20–30 minutes vs. 18 hours) .

- In bioactivity assays , include positive controls (e.g., fluconazole for antifungal tests) to validate experimental conditions .

- For computational studies , validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.